molecular formula C8H19ClOSi B6590765 (3-chloropropoxy)(isopropyl)dimethylsilane CAS No. 1191036-21-1

(3-chloropropoxy)(isopropyl)dimethylsilane

Cat. No.: B6590765
CAS No.: 1191036-21-1
M. Wt: 194.77 g/mol
InChI Key: QHUYKJXXJFRGFC-UHFFFAOYSA-N
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Description

(3-chloropropoxy)(isopropyl)dimethylsilane is an organosilicon compound with the molecular formula C8H19ClOSi and a molecular weight of 194.77 g/mol . It is characterized by the presence of a chloropropoxy group attached to a silicon atom, which is also bonded to an isopropyl group and two methyl groups. This compound is used in various chemical reactions and industrial applications due to its unique properties.

Safety and Hazards

The significant new uses of Silane, (3-chloropropoxy)dimethyl(1-methylethyl)- are subject to reporting and include protection in the workplace and release to water . The requirements specified include the use of a NIOSH-certified organic vapor respirator with an assigned protection factor (APF) of at least 10 . It’s also recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and use non-sparking tools .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-chloropropoxy)(isopropyl)dimethylsilane typically involves the reaction of (3-chloropropoxy)trimethylsilane with isopropylmagnesium chloride in the presence of a catalyst . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane compound. The reaction mixture is usually refluxed for several hours, followed by purification through distillation or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process .

Mechanism of Action

The mechanism of action of (3-chloropropoxy)(isopropyl)dimethylsilane involves its ability to undergo substitution and hydrolysis reactions. The chloropropoxy group can be replaced by various nucleophiles, leading to the formation of new compounds with different properties . The hydrolysis of the compound results in the formation of silanols, which can further react to form siloxanes . These reactions are facilitated by the presence of catalysts and specific reaction conditions.

Comparison with Similar Compounds

Properties

IUPAC Name

3-chloropropoxy-dimethyl-propan-2-ylsilane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19ClOSi/c1-8(2)11(3,4)10-7-5-6-9/h8H,5-7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHUYKJXXJFRGFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)[Si](C)(C)OCCCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19ClOSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301249250
Record name (3-Chloropropoxy)dimethyl(1-methylethyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301249250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1191036-21-1
Record name (3-Chloropropoxy)dimethyl(1-methylethyl)silane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1191036-21-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3-Chloropropoxy)dimethyl(1-methylethyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301249250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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